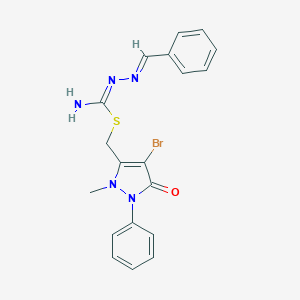
(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl N'-benzylidenehydrazonothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with bromine, methyl, and phenyl groups, along with a benzylideneamino carbamimidothioate moiety. Its unique structure makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and phenyl substituents. The final step involves the formation of the benzylideneamino carbamimidothioate moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
The compound (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can be studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate may be explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties can be evaluated to assess its suitability for treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, or electronic devices.
作用机制
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate include other pyrazole derivatives with different substituents. Examples include:
- (4-chloro-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate
- (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-phenylamino]carbamimidothioate
Uniqueness
The uniqueness of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N’-[(E)-benzylideneamino]carbamimidothioate lies in its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C19H18BrN5OS |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
InChI 键 |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
手性 SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
规范 SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
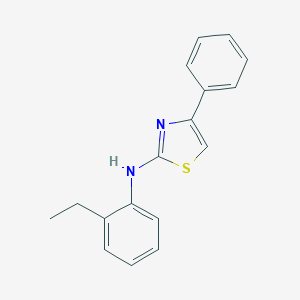
![1-[3-(2-amino-3-nitroanilino)-3-oxopropyl]-4-(dimethylamino)pyridinium](/img/structure/B289494.png)
![2-[2-(3-butylimidazol-3-ium-1-yl)ethyl]-4-nitro-1H-benzimidazole](/img/structure/B289496.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
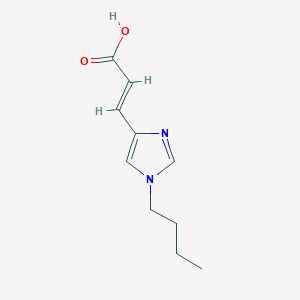
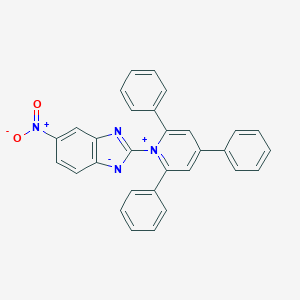
![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
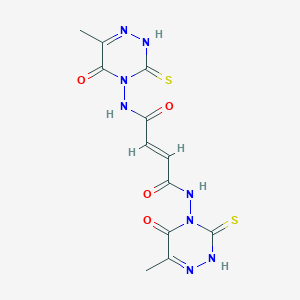
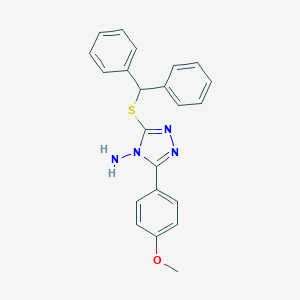
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B289511.png)
